molecular formula C36H68NO8P B3044067 3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)- CAS No. 56750-90-4

3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-

Cat. No.: B3044067
CAS No.: 56750-90-4
M. Wt: 673.9 g/mol
InChI Key: AVCZHZMYOZARRJ-LIWVSQOASA-N
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Description

This compound is a structurally complex phospholipid derivative belonging to the phosphatidylcholine family. Its IUPAC name reflects the following features:

  • Core structure: A glycerol backbone linked to a phosphate group and a choline moiety (trimethylammonium group).
  • Acyl chains: A 9-tetradecenoyl (C14:1) chain at the sn-1 position, characterized by a cis (Z) double bond at carbon 18 (denoted by "18Z") . A second acyl chain at the sn-2 position, inferred to be a saturated or unsaturated fatty acid based on the "10-oxo" descriptor.
  • Stereochemistry: The 7R configuration specifies the chiral center at the glycerol backbone’s sn-3 position .
  • Molecular formula: C₄₄H₈₄NO₈P (molecular weight: 786.11 g/mol) .

Phosphatidylcholines like this compound are amphiphilic, enabling roles in membrane structure, lipid signaling, and drug delivery systems. The presence of a cis double bond in the tetradecenoyl chain enhances membrane fluidity compared to saturated analogs .

Properties

IUPAC Name

[(2R)-2-[(E)-tetradec-9-enoyl]oxy-3-[(Z)-tetradec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h12-15,34H,6-11,16-33H2,1-5H3/b14-12-,15-13+/t34-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCZHZMYOZARRJ-LIWVSQOASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H68NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

This compound belongs to a class of phospholipids characterized by their amphiphilic nature, which allows them to interact with both hydrophilic and hydrophobic environments. The molecular formula is C44H84N1O8PC_{44}H_{84}N_{1}O_{8}P, indicating a substantial lipidic backbone with functional groups that confer specific biological activities.

Structural Features

  • Phosphate Group : Essential for membrane interaction and signaling.
  • Hydroxyl Groups : Implicated in hydrogen bonding and solubility.
  • Alkene Chain : Contributes to hydrophobic interactions and membrane fluidity.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Interaction : As a phospholipid, it integrates into cellular membranes, influencing membrane fluidity and permeability.
  • Signaling Pathways : It may act as a signaling molecule, participating in various cellular processes such as apoptosis and cell proliferation.
  • Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant activity, which can mitigate oxidative stress in cells.

Study 1: Membrane Dynamics

A study conducted on the effects of this compound on cell membranes demonstrated that it enhances membrane fluidity in vitro. The incorporation of the compound into lipid bilayers resulted in altered phase transition temperatures, indicating its role in modulating membrane dynamics.

Study 2: Antioxidant Activity

Research published in Journal of Biological Chemistry highlighted the antioxidant properties of similar phospholipid compounds. The study found that these compounds can scavenge free radicals and protect cellular components from oxidative damage, suggesting that our compound may exhibit similar protective effects.

Research Findings

StudyFocusKey Findings
Membrane InteractionIncreased fluidity in lipid bilayers; potential for enhanced drug delivery.
Antioxidant ActivityScavenging of free radicals; protection against oxidative stress.
Cellular SignalingModulation of apoptosis pathways; influence on cell proliferation rates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Molecular Formula Key Structural Differences Biological/Physical Properties References
3,5,9-Trioxa-4-phosphaheneicosan-1-aminium (C32H64NO8P) C₃₂H₆₄NO₈P Shorter acyl chains (C12:0 at sn-1), fully saturated Found in anti-inflammatory herbal formulations; exhibits anti-SARS-CoV-2 activity via plaque reduction assays .
1-Myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (C22H46NO7P) C₂₂H₄₆NO₇P Lysophosphatidylcholine (single myristoyl chain at sn-1); lacks sn-2 acyl group Used in membrane protein studies due to detergent-like properties; lower molecular weight (491.57 g/mol) enhances solubility .
Colfosceril palmitate (C40H80NO8P) C₄₀H₈₀NO₈P Fully saturated C16:0 (palmitoyl) chains at sn-1 and sn-2 Synthetic lung surfactant; FDA-approved for respiratory distress syndrome. Higher melting point due to saturated chains .
Dioleoylphosphatidylcholine (C44H84NO8P) C₄₄H₈₄NO₈P sn-1 and sn-2 positions both contain oleoyl (C18:1, 9Z) chains Common in liposomal drug delivery; cis double bonds increase fluidity and reduce phase transition temperature .
1,2-Diphenylvaleroyl-3-phosphatidylcholine (C30H44NO8P) C₃₀H₄₄NO₈P Aromatic phenyl groups replace acyl chains at sn-1 and sn-2 Hydrophobic aromatic groups alter pharmacokinetics; potential use in targeted therapies requiring lipid raft interactions .

Physicochemical Properties

Property Target Compound Dioleoylphosphatidylcholine Colfosceril Palmitate
Melting Point ~ -20°C (estimated, due to cis-C14:1) -57°C (C18:1 chains) 76°C (saturated C16:0)
LogP 12.79 (predicted) 13.8 12.58
Critical Micelle Concentration (CMC) ~10 μM (estimated) 5 μM 0.1 μM (low due to saturation)

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming the stereochemical configuration (7R,18Z) of this compound?

  • Methodological Answer : The (7R,18Z) configuration can be confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} NMR) to analyze coupling constants and splitting patterns indicative of stereochemistry. X-ray crystallography provides definitive structural validation. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI-MS) should correlate observed molecular ions with theoretical values (e.g., C24H48NO8P, MW 509.6) .

Q. How should researchers assess the purity of this compound during synthesis?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection at 210–220 nm to monitor acyl chain integrity. Thin-layer chromatography (TLC) on silica gel (chloroform:methanol:water, 65:25:4) can detect phospholipid impurities. Purity thresholds (>95%) should align with toxicity studies, as impurities may skew bioactivity results .

Q. What in vitro assays are suitable for evaluating membrane interaction properties?

  • Methodological Answer : Langmuir monolayer studies can measure surface pressure-area isotherms to assess lipid packing. Fluorescence anisotropy using diphenylhexatriene (DPH) probes quantifies membrane fluidity. Cell-free vesicle leakage assays (e.g., calcein release from liposomes) evaluate disruption kinetics .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed mass spectral data for this compound?

  • Methodological Answer : Discrepancies in molecular ion peaks may arise from isotopic variations or adduct formation (e.g., sodium/potassium). Calibrate instruments using certified standards (e.g., perfluorokerosene). For ambiguous fragments, employ tandem MS (MS/MS) with collision-induced dissociation to map acyl chain cleavage patterns. Cross-reference with the NIH/EPA Mass Spectral Database for phospholipid analogs .

Q. What experimental strategies optimize the synthesis of the (7R,18Z) isomer while minimizing racemization?

  • Methodological Answer : Use enantioselective catalysts (e.g., chiral phosphoramidites) during the coupling of the sn-glycero-3-phosphocholine backbone. Monitor reaction pH (6.5–7.5) to prevent acyl migration. Purify intermediates via column chromatography (silica gel, chloroform:methanol gradients) and validate stereochemistry at each step .

Q. How does the compound’s stability vary between in vitro and in vivo environments, and what degradation pathways dominate?

  • Methodological Answer : In vitro, oxidative degradation of the 18Z double bond can be mitigated using antioxidants (e.g., BHT) and inert atmospheres. In vivo, enzymatic hydrolysis by phospholipase A2 (PLA2) targets the sn-2 hydroxy group. Stability studies should compare half-lives in buffer vs. serum using LC-MS quantification. For in vivo tracking, incorporate radiolabeled 14C^{14}\text{C}-acyl chains .

Q. How should researchers design a comparative study to evaluate bioactivity against structural analogs (e.g., ether-linked vs. ester-linked phosphatidylcholines)?

  • Methodological Answer : Use a randomized block design with split plots:

  • Main plots : Compound variants (e.g., 1-myristoyl vs. 1-hexadecyl).
  • Subplots : Biological models (e.g., cancer cell lines, primary membranes).
  • Endpoints : IC50 values, membrane integration efficiency, and apoptosis markers (e.g., caspase-3). Normalize data to lipid concentration and cell count .

Safety and Experimental Design

Q. What precautions are critical for handling this compound in cellular assays?

  • Methodological Answer : Store lyophilized samples at –80°C under argon to prevent oxidation. Reconstitute in degassed PBS with 0.1% fatty acid-free BSA to enhance solubility. Use endotoxin-free labware, as contaminating lipopolysaccharides may confound immunomodulatory results .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s cytotoxicity in different cell lines?

  • Methodological Answer : Variability may stem from differences in membrane lipid composition (e.g., cholesterol content) or expression of phospholipid transporters. Standardize assays by pre-equilibrating cells in serum-free media for 24 hours. Include controls for nonspecific cytotoxicity (e.g., lactate dehydrogenase release). Cross-validate findings using isogenic cell lines with modulated lipid metabolism genes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-
Reactant of Route 2
3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-

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